
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate
Übersicht
Beschreibung
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate, also known as UPy, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. UPy is a versatile molecule that can form self-assembling supramolecular structures, making it useful for a variety of applications in materials science, drug delivery, and nanotechnology.
Wirkmechanismus
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate forms supramolecular structures through hydrogen bonding and van der Waals interactions. These interactions allow Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate to self-assemble into complex structures, which can be used for a variety of applications.
Biochemical and Physiological Effects:
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate may have antimicrobial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has several advantages for lab experiments, including its ability to form self-assembling structures and its versatility in creating a variety of materials. However, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate can be difficult to synthesize and purify, which can limit its use in some applications.
Zukünftige Richtungen
There are several future directions for Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate research. One potential area of research is the development of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate-based materials for drug delivery and tissue engineering. Another area of research is the use of Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate in creating self-healing materials for use in construction and infrastructure. Additionally, Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate could be used in the development of new sensors and diagnostic tools.
Wissenschaftliche Forschungsanwendungen
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has been extensively studied for its potential applications in materials science. It has been used to create self-healing polymers, which can repair themselves when damaged. Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate has also been used to create hydrogels, which are useful for drug delivery and tissue engineering.
Eigenschaften
IUPAC Name |
sodium;4-undecanoyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3.Na/c1-2-3-4-5-6-7-8-9-10-15(18)13-11-14(16(19)20)17-12-13;/h11-12,17H,2-10H2,1H3,(H,19,20);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFZCCBFMQPTFI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)C1=CNC(=C1)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NNaO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-undecanoyl-1H-pyrrole-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





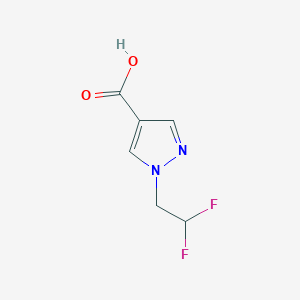
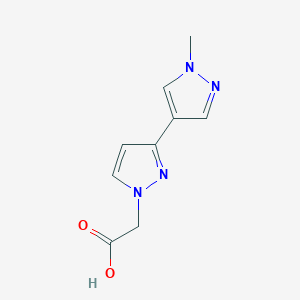

![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3070902.png)
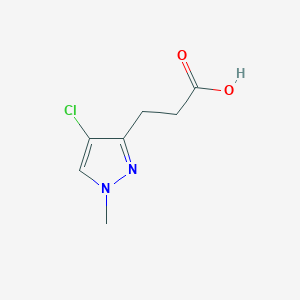
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3070917.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B3070919.png)

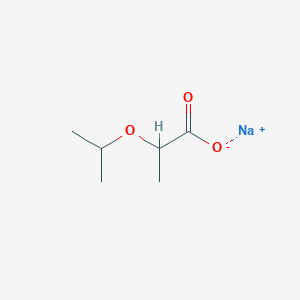
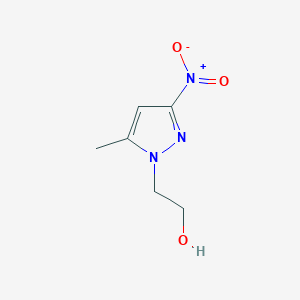
![1-[(3-Nitro-1H-pyrazol-1-YL)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3070952.png)
![4-pentyl-N-[[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]cyclohexane-1-carboxamide](/img/structure/B3070957.png)